Bromine trifluoride

Description

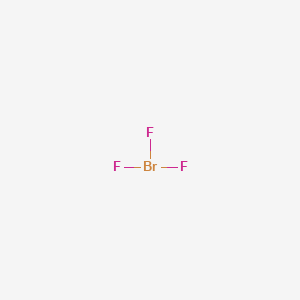

Structure

2D Structure

Properties

IUPAC Name |

trifluoro-λ3-bromane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrF3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFKTKUFHWNTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FBr(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrF3 | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | bromine trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromine_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894170 | |

| Record name | Bromine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromine trifluoride appears as a colorless to yellow, fuming liquid with a pungent odor. Solidifies at 48 °F. Very toxic by inhalation and corrosive to metals and tissue. Containers exposed to prolonged heat may violently rupture and rocket., A colorless to yellow, fuming liquid with a pungent odor; mp = 8.77 deg C; [CAMEO] Yellow or gray liquid with an extremely irritating odor; [Airgas MSDS] | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine trifluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

258.4 °F at 760 mmHg (USCG, 1999), 125.75 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.81 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.8030 g/cu cm at 25 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.8030 g/cu cm at 25 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid; also reported to be pale yellow. Long prisms when solid., Fuming liquid | |

CAS No. |

7787-71-5 | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromine trifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine trifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromine trifluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bromine-trifluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Bromine fluoride (BrF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromine trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromine trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD697HEL7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

47.8 °F (USCG, 1999), 8.77 °C | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/260 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMINE TRIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7483 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromine Trifluoride from Bromine and Fluorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that serves as a powerful fluorinating agent and an ionizing inorganic solvent.[1][2] First synthesized by Paul Lebeau in 1906, this straw-colored liquid is notable for its utility in various industrial and chemical processes, particularly in the processing and reprocessing of nuclear fuel to produce uranium hexafluoride (UF₆).[1][2] Its ability to fluorinate most elements makes it a valuable reagent in both inorganic and organic synthesis.[1] However, its extreme reactivity, particularly with water and organic compounds, necessitates specialized handling procedures and a thorough understanding of its synthesis and properties.[1][3][4] This guide provides a comprehensive overview of the synthesis of this compound from elemental bromine and fluorine, detailing experimental protocols, reaction conditions, and critical safety measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | BrF₃ |

| Molar Mass | 136.90 g/mol [2][5] |

| Appearance | Colorless to pale yellow, fuming liquid[5][6] |

| Odor | Pungent, irritating, choking[1][2][5][6] |

| Density | 2.803 g/cm³ at 20-25 °C[1][5][6] |

| Melting Point | 8.77 °C (47.8 °F)[1][2][5] |

| Boiling Point | 125.72 °C (258.4 °F)[1][2][5] |

| Vapor Pressure | 8 mmHg at 21 °C[6] |

| Molecular Shape | T-shaped (C₂v symmetry)[1][2] |

| Solubility | Reacts violently with water[1][2][3][4][6] |

Synthesis of this compound

The primary and most common method for synthesizing this compound is the direct combination of elemental bromine and fluorine.[1][2] An alternative, less common route involves the disproportionation of bromine monofluoride.[1][2]

Primary Synthesis: Direct Fluorination of Bromine

The direct reaction of bromine with fluorine gas is the principal method for producing this compound. The reaction is highly exothermic and proceeds quantitatively.[1][2]

Main Reaction: Br₂(l) + 3F₂(g) → 2BrF₃(l)

Careful control of stoichiometry and temperature is essential to prevent the formation of bromine pentafluoride (BrF₅) as a side product.[1]

Side Reaction: Br₂(l) + 5F₂(g) → 2BrF₅(l)[7]

The reaction can be carried out by passing fluorine gas through liquid bromine or by reacting fluorine gas with bromine vapor.[7]

Reaction Pathways

The diagram below illustrates the primary and potential side reactions during the synthesis of this compound.

Caption: Fig. 1: Reaction pathways in BrF₃ synthesis.

Experimental Protocols

The following protocols are based on established laboratory and industrial preparation methods, including procedures outlined in patent literature.[7]

Materials and Equipment

-

Reactants: Liquid Bromine (Br₂), Fluorine Gas (F₂)

-

Reactor: Nickel or Monel metal vessel (preferred for corrosion resistance).[1] Glass apparatus may be used with appropriate precautions.[1]

-

Purification: Distillation column, purifier vessel.

-

Storage: Collection cylinder/bomb.

-

Safety: Full personal protective equipment (PPE), including self-contained breathing apparatus, complete protective clothing, face shield, and safety glasses.[3] Emergency showers and eyewash stations must be readily available.[8][9]

Synthesis Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below.

Caption: Fig. 2: Generalized workflow for BrF₃ synthesis.

Detailed Methodology

1. Reactor Pre-treatment [7]

-

Thoroughly clean and dry the reaction vessel.

-

Seal the reactor and perform a leak test.

-

Pre-heat the reactor to a temperature between 100-120°C.

-

Evacuate the reactor to a pressure of approximately -0.095 MPa to remove air and moisture.[7]

2. Synthetic Reaction

-

Slowly introduce fluorine gas into the pre-heated reactor until it reaches normal pressure.[7]

-

Introduce bromine vapor concurrently with the fluorine gas to initiate the synthesis reaction.[7]

-

Maintain the reaction temperature in the range of 120-160°C.[7] A temperature of 200°C has also been reported for the reaction between gaseous fluorine and liquid bromine.[5] The reaction proceeds quantitatively at 20°C as well.[1]

-

The reaction is complete when the pressure inside the reactor no longer decreases.[7]

3. Purification

-

The crude product, containing unreacted bromine and bromine pentafluoride, is transferred to a distillation apparatus.

-

Purification is achieved through fractional distillation under anhydrous conditions.[1]

-

The crude liquid is heated in a purifier to 140-150°C, causing the this compound to gasify.[7]

-

The purified BrF₃ gas is then collected and condensed in a cooled collection cylinder.

-

The final purity of the this compound can exceed 98%.[7]

4. Tail Gas Treatment

-

All unreacted gases and volatile impurities must be passed through a suitable scrubbing system to neutralize highly toxic and corrosive components before venting.

Safety, Handling, and Storage

This compound is an extremely hazardous substance that requires stringent safety protocols.

| Hazard Type | Description and Precautions |

| Reactivity | Reacts violently and/or explosively with water, organic compounds, combustibles (wood, paper), metals, and acids.[3][4][5][6] It is a powerful oxidizing agent.[4][6] |

| Health Hazards | Fatal if inhaled.[10] Causes severe burns to the skin, eyes, and mucous membranes.[3][4][6] Inhalation causes severe irritation of the upper respiratory system.[3][4] |

| Personal Protective Equipment (PPE) | A self-contained breathing apparatus (SCBA), complete chemical-resistant protective clothing, safety glasses, and a face shield are mandatory.[3][9] |

| Handling | Must be handled in rigorously dry systems, such as a vacuum-line or a glove box with moisture levels below 1 ppm.[1] Use only in well-ventilated areas.[9][10] |

| Storage | Store locked up in tightly closed containers in a cool, dry, well-ventilated area.[6][8][10] Store away from combustible materials, organic matter, acids, and metals.[6][8] Use explosion-proof electrical equipment in storage and handling areas.[6][8] |

| Spill/Leak Response | Evacuate the area.[3][5] Do not use water or wet methods for cleanup.[8] Collect spilled material in a safe manner and deposit in sealed containers for disposal as hazardous waste.[5] |

| Fire Response | Not flammable itself, but may ignite combustible materials on contact.[3][8] Containers may explode when heated.[3][4][5] DO NOT USE WATER OR FOAM. Use dry chemical, sand, or CO₂ extinguishers.[3][8] Fire produces poisonous gases, including hydrogen fluoride (B91410) and hydrogen bromide.[8] |

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | BrF3 | CID 24594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 7787-71-5 [m.chemicalbook.com]

- 7. CN102502503B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. nj.gov [nj.gov]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. airgas.com [airgas.com]

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of Bromine Trifluoride (BrF3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trifluoride (BrF3) is a highly reactive interhalogen compound with significant applications as a fluorinating agent. A thorough understanding of its molecular structure is paramount for predicting its reactivity, handling it safely, and utilizing it effectively in synthetic chemistry. This technical guide provides a comprehensive analysis of the molecular geometry, bond angles, and underlying electronic principles of BrF3, supported by theoretical models and experimental data.

Introduction

This compound is a straw-colored liquid at room temperature, known for its powerful fluorinating capabilities. Its chemical behavior is intrinsically linked to its three-dimensional structure. This document elucidates the molecular architecture of BrF3, focusing on the arrangement of its atoms and electron pairs in space.

Theoretical Framework: VSEPR Theory and Hybridization

The molecular geometry of BrF3 can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

VSEPR Theory

The central bromine atom in BrF3 has seven valence electrons. It forms single covalent bonds with three fluorine atoms, each contributing one electron. This results in a total of 10 valence electrons, or five electron pairs, around the central bromine atom.[1] These five electron pairs consist of three bonding pairs and two lone pairs.

According to VSEPR theory, these five electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[2][3] The lone pairs are more repulsive than bonding pairs and preferentially occupy the equatorial positions to be further away from other electron pairs.[4] This arrangement places two lone pairs in the equatorial plane and the three fluorine atoms in a configuration with two in the axial positions and one in an equatorial position.[5] The resulting molecular shape, which only considers the positions of the atoms, is T-shaped .[2][5][6] This is a classic example of an AX3E2 molecule type.[2][5]

Hybridization

To accommodate five electron pairs, the central bromine atom undergoes sp3d hybridization .[5][7] One 4s orbital, three 4p orbitals, and one 4d orbital of the bromine atom mix to form five equivalent sp3d hybrid orbitals.[5][6] Three of these hybrid orbitals overlap with the 2p orbitals of the fluorine atoms to form three Br-F sigma bonds, while the remaining two hybrid orbitals are occupied by the lone pairs.[5]

Quantitative Structural Data

Experimental studies have provided precise measurements of the bond angles and bond lengths in the BrF3 molecule. The presence of two lone pairs in the equatorial positions causes significant repulsion against the bonding pairs, distorting the ideal bond angles of a perfect trigonal bipyramid. The repulsion from the lone pairs pushes the axial and equatorial fluorine atoms closer together, reducing the F-Br-F bond angle to less than 90°.[8][9]

| Parameter | Experimental Value |

| Molecular Geometry | T-shaped |

| Electron Geometry | Trigonal Bipyramidal |

| F-Br-F Bond Angle | ~86.2° |

| Axial Br-F Bond Length | ~181 pm |

| Equatorial Br-F Bond Length | ~172 pm |

Visualization of Molecular Geometry

The T-shaped molecular geometry of BrF3 is illustrated in the following diagram:

Caption: Molecular geometry of this compound (BrF3).

Experimental Protocols for Structural Determination

The molecular structure of BrF3 has been determined using various spectroscopic and diffraction techniques. While specific, detailed experimental run data for BrF3 is proprietary to the researchers who conducted the work, the general methodologies are outlined below.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of BrF3 is introduced into a high-vacuum chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Diffraction Pattern Formation: The electrons are scattered by the electrostatic potential of the BrF3 molecules, creating a diffraction pattern of concentric rings.

-

Detection: The scattered electrons are detected by a photographic plate or a charge-coupled device (CCD) sensor.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived with high precision.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule and provides highly accurate data on its moments of inertia.

Methodology:

-

Sample Preparation: A gaseous sample of BrF3 is introduced into a waveguide at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Spectrum: When the frequency of the microwaves matches the energy difference between two rotational levels, the molecule absorbs the radiation. The absorption is detected, and a spectrum of absorption intensity versus frequency is recorded.

-

Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. From these constants, the moments of inertia can be calculated, which in turn allows for the precise determination of bond lengths and bond angles.

Raman and Infrared (IR) Spectroscopy

Vibrational spectroscopy provides information about the vibrational modes of a molecule, which are related to its symmetry and structure.

Methodology:

-

Sample Preparation: BrF3 is placed in a suitable sample cell for either gas-phase or liquid-phase analysis.

-

Spectrometer Setup: For IR spectroscopy, a beam of infrared light is passed through the sample. For Raman spectroscopy, the sample is irradiated with a monochromatic laser beam.

-

Spectrum Acquisition: The transmitted or scattered light is collected and analyzed by a detector to produce a spectrum of vibrational frequencies.

-

Data Interpretation: The number and symmetry of the observed vibrational modes are compared with the predictions from group theory for different possible molecular shapes. The observed spectra for BrF3 are consistent with a T-shaped molecule belonging to the C2v point group.[2][3]

Polarity of BrF3

The Br-F bonds are polar due to the difference in electronegativity between bromine and fluorine. The T-shaped geometry of BrF3 is asymmetrical, meaning the individual bond dipoles do not cancel each other out. The two lone pairs of electrons also contribute to an uneven distribution of electron density. Consequently, BrF3 is a polar molecule with a net dipole moment.

Conclusion

The molecular structure of this compound is unequivocally established as T-shaped, arising from a trigonal bipyramidal electron geometry as predicted by VSEPR theory. The central bromine atom is sp3d hybridized, and the presence of two lone pairs in the equatorial positions leads to a distortion of the ideal bond angles. This detailed structural understanding is crucial for rationalizing the compound's high reactivity and for its application in advanced chemical synthesis. The experimental methodologies outlined provide the foundation for the precise determination of its structural parameters.

References

- 1. youtube.com [youtube.com]

- 2. topblogtenz.com [topblogtenz.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Molecular Shapes and Polarity | Introductory Chemistry [courses.lumenlearning.com]

- 5. T-shaped molecular geometry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. quora.com [quora.com]

An In-Depth Technical Guide to the Molecular Geometry of Bromine Trifluoride (BrF₃) based on VSEPR Theory

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular structure of Bromine Trifluoride (BrF₃), applying Valence Shell Electron Pair Repulsion (VSEPR) theory. It includes a summary of quantitative structural data, a description of the experimental methods used to determine its geometry, and a logical visualization of the VSEPR prediction process.

Introduction to this compound and VSEPR Theory

This compound (BrF₃) is a highly reactive interhalogen compound used as a potent fluorinating agent. Understanding its three-dimensional structure is critical for predicting its reactivity, polarity, and interactions with other molecules—a key consideration in synthetic chemistry and materials science.

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms. The theory's core tenet is that electron pairs in the valence shell of a central atom will arrange themselves in three-dimensional space to minimize electrostatic repulsion. This guide will apply the principles of VSEPR theory to elucidate the structure of BrF₃.

Application of VSEPR Theory to BrF₃

The molecular geometry of BrF₃ can be systematically determined by following the VSEPR theory framework.

-

Identify the Central Atom: In BrF₃, Bromine (Br) is the central atom as it is less electronegative than Fluorine (F).[1]

-

Count Total Valence Electrons: Both Bromine and Fluorine are in Group 17 of the periodic table, possessing 7 valence electrons each.

-

Determine the Number of Electron Groups (Steric Number): The central Bromine atom forms three single bonds with the three Fluorine atoms. To account for the remaining valence electrons, we place them on the central atom as lone pairs.

-

Electrons used in 3 Br-F bonds: 3 x 2 = 6

-

Remaining electrons: 28 - 6 = 22

-

After completing the octets of the three terminal Fluorine atoms (3 x 6 = 18 electrons), 4 electrons remain (22 - 18 = 4).

-

These 4 electrons constitute 2 lone pairs on the central Bromine atom.[1][3][4]

-

The total number of electron groups (steric number) around the central Br atom is the sum of bonding pairs and lone pairs: 3 (bonding pairs) + 2 (lone pairs) = 5 .[5]

-

-

Determine the Electron Geometry: With a steric number of 5, the electron pairs arrange themselves in a trigonal bipyramidal geometry to minimize repulsion.[2][3][4][6]

-

Determine the Molecular Geometry: The placement of the lone pairs is crucial. In a trigonal bipyramidal arrangement, lone pairs occupy the equatorial positions to minimize repulsion. With two lone pairs in the equatorial positions and three bonding pairs, the resulting shape of the molecule is T-shaped .[1][2][3][4][5] The two lone pairs repel the bonding pairs, causing the F-Br-F bond angles to deviate from the ideal 90°.[2][4]

Quantitative Data Summary

The structural parameters of this compound have been determined experimentally. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| VSEPR Formula | AX₃E₂ | [3] |

| Steric Number | 5 | [5] |

| Bonding Electron Pairs | 3 | [3][4][7] |

| Lone Electron Pairs | 2 | [3][4][8] |

| Electron Geometry | Trigonal Bipyramidal | [2][3][4][6] |

| Molecular Geometry | T-shaped | [1][2][3][4] |

| F-Br-F Bond Angle | 86.2° | [2][3][4][6] |

| Axial Br-F Bond Length | 181 pm | [3] |

| Equatorial Br-F Bond Length | 172 pm | [3] |

| Dipole Moment (µ) | 1.19 D | [3] |

| Hybridization | sp³d | [1][4][6][8] |

Molecular Visualization

The logical workflow for determining the molecular geometry of BrF₃ using VSEPR theory is illustrated below.

References

- 1. BrF3 Lewis Structure: Drawing, hybridization, polarity_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. topblogtenz.com [topblogtenz.com]

- 4. Hybridization of BrF3- Structure and Molecular Geometry. [allen.in]

- 5. pubs.aip.org [pubs.aip.org]

- 6. m.youtube.com [m.youtube.com]

- 7. geometryofmolecules.com [geometryofmolecules.com]

- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

A Technical Guide to the Autoionization of Liquid Bromine Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liquid bromine trifluoride (BrF₃) is a powerful fluorinating agent and a unique non-aqueous ionizing solvent of significant interest in specialized synthesis and materials science.[1][2] Its utility as a solvent stems from its ability to undergo autoionization, a self-dissociation process that produces ionic species, thereby enabling it to support ionic reactions. This guide provides an in-depth technical overview of the autoionization of liquid BrF₃, presenting key quantitative data, detailed experimental protocols for its characterization, and a clear visualization of the chemical equilibrium. Understanding these properties is crucial for professionals leveraging its potent reactivity in fields ranging from inorganic synthesis to the production of materials for specialized applications.

The Autoionization Equilibrium

Similar to the familiar autoionization of water, liquid this compound undergoes self-dissociation to form a cationic species, the difluorobromonium ion (BrF₂⁺), and an anionic species, the tetrafluorobromate ion (BrF₄⁻).[1] This equilibrium is the fundamental basis of the BrF₃ solvent system. The liquid's appreciable electrical conductivity is a direct result of the presence of these mobile ions.[1][3]

The equilibrium reaction is as follows:

2 BrF₃(l) ⇌ BrF₂⁺(solv) + BrF₄⁻(solv) [3]

In this system, substances that act as fluoride (B91410) ion (F⁻) acceptors are considered acids (increasing the concentration of BrF₂⁺), while fluoride ion donors are considered bases (increasing the concentration of BrF₄⁻).[4] For instance, antimony pentafluoride (SbF₅) is an acid, and potassium fluoride (KF) is a base in the BrF₃ solvent system.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Chlorine - Wikipedia [en.wikipedia.org]

- 4. The effect of pressure on the electrical conductivity of liquid iodine, iodine chloride, iodine bromide and this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Insights into the Reactivity of Bromine Trifluoride (BrF3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Bromine trifluoride (BrF3) is a highly reactive interhalogen compound, widely recognized as a powerful and versatile fluorinating agent. Its utility spans from the processing of nuclear fuel to specialized applications in organic synthesis.[1][2] However, its extreme reactivity necessitates a thorough understanding of its underlying chemical behavior for safe and controlled application. This technical guide delves into the theoretical and computational studies that have elucidated the molecular structure, electronic properties, and complex reactivity of BrF3. We will explore its autoionization and solvent properties, its dual Lewis acid-base character, and the computational methodologies employed to model its behavior, providing a foundational resource for professionals in chemistry and drug development.

Molecular Structure and Electronic Properties: A Theoretical Perspective

The reactivity of BrF3 is intrinsically linked to its unique molecular and electronic structure. Theoretical models, corroborated by experimental data, provide a clear picture of this molecule.

1.1 Molecular Geometry and Hybridization According to Valence Shell Electron Pair Repulsion (VSEPR) theory, BrF3 adopts a T-shaped molecular geometry.[1][3][4] The central bromine atom has five electron pairs in its valence shell: three bonding pairs with fluorine atoms and two non-bonding lone pairs.[3][5] To accommodate these five electron domains, the bromine atom undergoes sp³d hybridization.[3][6] The lone pairs occupy two of the equatorial positions of the trigonal bipyramidal electron geometry to minimize repulsion, resulting in the characteristic T-shape for the molecule itself.[3][7] This arrangement leads to two distinct types of Br-F bonds: two longer axial bonds and one shorter equatorial bond.[1] The bond angle between the axial and equatorial fluorine atoms is slightly compressed from the ideal 90° to 86.2° due to the greater repulsive influence of the lone pairs.[1][3]

1.2 Computational Analysis of Electronic Structure Computational studies using methods like the ωB97XD/6-311++D(d,p) level of theory provide deeper insights into the electronic environment of BrF3.[8] Analysis of the electron localization function (ELF) basins reveals an electron population of 2.33e in the lone pair regions, with the angle subtended by these basins at the bromine atom being 159°.[8] The total electron basin count around the bromine atom is calculated to be 7.03e, which influences its electronegativity in this chemical environment.[8]

| Parameter | Value | Reference |

| Molecular Shape | T-shaped | [1][3][4] |

| Electron Geometry | Trigonal bipyramidal | [3][7] |

| Hybridization of Br | sp³d | [3][6] |

| Axial Br-F Bond Length | 1.81 Å | [1] |

| Equatorial Br-F Bond Length | 1.72 Å | [1] |

| F(axial)-Br-F(equatorial) Angle | 86.2° | [1][3] |

| Dipole Moment | 1.19 D | [1] |

| Table 1: Summary of key structural and electronic parameters of this compound. |

Core Reactivity Mechanisms: A Theoretical Framework

The theoretical understanding of BrF3's structure forms the basis for explaining its reactivity, which is dominated by autoionization, Lewis acid-base interactions, and its potent fluorinating capability.

2.1 Autoionization and Solvent Properties Liquid BrF3 is conductive due to its ability to autoionize, a property that makes it a useful non-aqueous ionizing solvent. The equilibrium involves the transfer of a fluoride (B91410) ion between two BrF3 molecules, forming the difluorobromonium cation (BrF2⁺) and the tetrafluorobromate anion (BrF4⁻).[1]

2 BrF₃ ⇌ BrF₂⁺ + BrF₄⁻

The BrF2⁺ cation acts as the acidic species (a strong fluoride acceptor), while the BrF4⁻ anion is the basic species (a fluoride donor) in this solvent system.[9]

2.2 Lewis Acid-Base Behavior BrF3's reactivity is further defined by its ability to act as both a fluoride donor and a fluoride acceptor, exemplifying its amphoteric Lewis acid-base character.[1][9]

-

As a Fluoride Donor (Lewis Base): When reacting with a strong Lewis acid like antimony pentafluoride (SbF5), BrF3 donates a fluoride ion to form the salt [BrF₂⁺][SbF₆⁻].[1]

-

As a Fluoride Acceptor (Lewis Acid): In the presence of a fluoride source such as potassium fluoride (KF), BrF3 acts as a Lewis acid, accepting a fluoride ion to form potassium tetrafluorobromate (KBrF4).[1]

Computational Studies of BrF3 Reactivity

Computational chemistry provides powerful tools to investigate reaction mechanisms and thermochemistry where experimental studies are challenging.

3.1 High-Pressure Behavior and Solid-State Studies Density Functional Theory (DFT) has been employed to model the high-pressure reactivity of bromine and fluorine, leading to the characterization of stable solid bromine fluorides, including BrF3.[10] These studies help predict the formation of novel high-pressure phases and provide insights into the structural and electronic properties of these materials under extreme conditions.[10]

3.2 Thermochemistry of Related Fluorides While extensive data on BrF3 reaction barriers is sparse, theoretical studies on related bromine hydrogen fluorides provide a model for the computational approaches used. DFT and hybrid Hartree-Fock/DFT methods have been used to calculate key thermochemical values for molecules like HBrF2 and HBrF4.[11] These calculations are crucial for understanding bond stabilities and reaction energetics.

| Species | Property | Method | Value |

| HBrF₂ | Adiabatic Electron Affinity (EAad) | BHLYP | 3.69 eV |

| HBrF₄ | Adiabatic Electron Affinity (EAad) | BHLYP | 4.38 eV |

| HBrF₂ | First F-atom Dissociation Energy | B3LYP | 60 kcal/mol |

| HBrF₄ | First F-atom Dissociation Energy | B3LYP | 49 kcal/mol |

| HBrF₂ | First H-atom Dissociation Energy | B3LYP | 109 kcal/mol |

| HBrF₄ | First H-atom Dissociation Energy | B3LYP | 116 kcal/mol |

| Table 2: Calculated thermochemical data for bromine hydrogen fluorides, demonstrating the application of computational methods in Br-F chemistry.[11] |

3.3 Reactivity with Organic Substrates Theoretical considerations are key to understanding the selective reactivity of BrF3 in organic chemistry. It has been proposed that for BrF3 to act as a source of nucleophilic fluoride, it must first be complexed by electron-donating elements within the substrate molecule, such as nitrogen or sulfur.[12][13][14] This "anchoring" mechanism is believed to temper BrF3's reactivity and direct the fluorination to a nearby electrophilic center.[12] This principle has been applied to convert nitriles adjacent to carboxylic acid groups into trifluoromethyl groups and to achieve novel molecular rearrangements.[12][14][15]

Methodologies in Theoretical Studies of BrF3

A variety of computational methods are used to model BrF3 and its reactions. The choice of method depends on the specific properties and phenomena being investigated.

4.1 Density Functional Theory (DFT) for Solid-State Systems For studying condensed phases, such as the behavior of BrF3 under high pressure, DFT calculations within a plane-wave basis set framework are common. A representative protocol is as follows:[10]

-

Software: Vienna Ab initio Simulation Package (VASP), version 6.3.[10]

-

Functional: A meta-GGA functional such as r2SCAN is often chosen for its accuracy with solid-state systems.[10]

-

Corrections: Van der Waals corrections (e.g., Grimme-D3) are included to accurately model intermolecular forces.[10]

-

Plane-Wave Basis Set Cutoff: A high energy cutoff, such as 800 eV, is used to ensure convergence.[10]

-

Self-Consistent Field (SCF) Convergence: A tight convergence criterion of 10⁻⁷ eV is applied.[10]

-

k-point Mesh: The Brillouin zone is sampled using a k-point mesh with a spacing of approximately 2π × 0.033 Å⁻¹ for geometry optimizations.[10]

4.2 Hybrid Hartree-Fock/DFT Methods for Molecular Systems For molecular systems, including thermochemical calculations and reaction mechanisms, hybrid DFT methods are widely used. These methods combine the computational efficiency of DFT with a portion of exact Hartree-Fock exchange to improve accuracy.

-

Functionals: B3LYP and BHLYP are common examples.[11]

-

Basis Sets: Double-zeta plus polarization (DZP) basis sets, often augmented with diffuse functions (e.g., DZP++), are used to provide a flexible description of the electron density, which is crucial for anions and weak interactions.[11]

Conclusion

Theoretical and computational studies have been indispensable in building a robust model of this compound's reactivity. From its fundamental T-shaped structure and electronic properties to its complex behavior as an ionizing solvent and a selective fluorinating agent, these theoretical frameworks provide the necessary insights for its application in advanced materials and complex organic synthesis. The continued development of computational methods will further enhance the ability to predict and control the powerful reactivity of BrF3, paving the way for new innovations in drug discovery and materials science where precise fluorination is paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geometryofmolecules.com [geometryofmolecules.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Hybridization of BrF3- Structure and Molecular Geometry. [allen.in]

- 7. Notes on BrF3 Molecular Geometry and Bond Angles [unacademy.com]

- 8. VSEPR Theory: A closer look at this compound, BrF3. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. DFT modelling of high-pressure reactivity of bromine and fluorine - RepOD [repod.icm.edu.pl]

- 11. Hypervalency avoided: simple substituted BrF3 and BrF5 molecules. Structures, thermochemistry, and electron affinities of the bromine hydrogen fluorides HBrF2 and HBrF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactions of Bromine Trifluoride with Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Foreword

Bromine trifluoride (BrF₃) is a powerful and highly reactive interhalogen compound that serves as a potent fluorinating agent.[1][2] Its utility in organic synthesis, particularly for the introduction of fluorine atoms into organic molecules, has been a subject of considerable interest. This guide provides a comprehensive overview of the reactions of this compound with a wide range of organic compounds, detailing experimental protocols, quantitative data, and reaction mechanisms. Given the hazardous nature of BrF₃, this document also emphasizes critical safety and handling procedures.

Safety and Handling of this compound

This compound is a toxic, corrosive, and extremely reactive substance that can cause severe burns upon contact with skin and eyes.[3][4] It reacts violently with water and most organic materials, often leading to fire or explosions.[4][5] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a full-face shield, and a lab coat, must be worn at all times.[4][5]

Key Safety Precautions:

-

Handling: Use in a well-ventilated fume hood. Avoid breathing fumes, mist, spray, or vapors. Wear appropriate PPE.[4]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers made of resistant materials like Teflon. Keep away from incompatible materials such as water, organic compounds, and metals.[6][7]

-

Spills: In case of a spill, evacuate the area. Small spills can be absorbed with dry chemical absorbents. Do not use water to clean up spills.[5]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water and apply a 2.5% calcium gluconate gel.[5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the person to fresh air and seek immediate medical attention.[3]

A logical workflow for the safe handling of this compound is depicted below.

Reactions with Saturated and Unsaturated Hydrocarbons

The reaction of this compound with simple hydrocarbons is often highly exothermic and can be explosive.[8] Controlled reactions are challenging and typically not the preferred method for fluorination of these substrates.

Alkanes

Direct reaction of BrF₃ with alkanes is generally a violent reaction that can lead to a mixture of polyhalogenated products and degradation.[9] Under specific, controlled conditions, selective fluorination of tertiary C-H bonds has been reported. For instance, the reaction with adamantane (B196018) derivatives can lead to the selective introduction of fluorine at the bridgehead positions.[6]

Alkenes and Alkynes

The reaction of BrF₃ with alkenes and alkynes is also highly exothermic and can be difficult to control. In principle, addition of BrF₃ across the double or triple bond can occur, but this is often accompanied by polymerization and decomposition. Due to the high reactivity, these reactions are not commonly employed in synthesis.

Reactions with Aromatic Compounds

This compound can react with aromatic compounds to yield brominated products. This reaction is a form of electrophilic aromatic substitution.

Under controlled conditions, BrF₃ can be a highly effective brominating agent for both activated and deactivated aromatic rings, often without the need for a catalyst.[10]

Table 1: Bromination of Aromatic Compounds with BrF₃

| Substrate | Product(s) | Yield (%) | Reaction Conditions | Reference |

| Anisole (B1667542) | p-Bromoanisole | ~90 | Br₂/FeBr₃ in Ethanoic Acid | [11] |

| Toluene | p-Bromotoluene (major), o-Bromotoluene (minor) | - | Br₂/Fe | [12] |

| p-Nitrotoluene | 3-Bromo-4-nitrotoluene | - | Ba(BrF₄)₂ (in situ BrF₃) | [13] |

Reactions with Oxygen-Containing Functional Groups

This compound reacts readily with a variety of oxygen-containing organic compounds. These reactions often involve the replacement of a hydroxyl group or a carbonyl oxygen with fluorine atoms.

Alcohols

Primary aliphatic and alicyclic alcohols are rapidly oxidized by BrF₃ to the corresponding acyl fluorides. The reaction is believed to proceed through an ionic mechanism. A common byproduct is the symmetrical ester formed from the reaction of the acyl fluoride (B91410) product with the starting alcohol.[6][14]

Table 2: Oxidation of Primary Alcohols to Acyl Fluorides with BrF₃

| Alcohol | Acyl Fluoride | Ester Byproduct | Yield of Acyl Fluoride (%) | Reference |

| 1-Dodecanol | Dodecanoyl fluoride | Dodecyl dodecanoate | - | [6] |

| 1-Octanol | Octanoyl fluoride | Octyl octanoate | - | [6] |

Carboxylic Acids and Their Derivatives

Carboxylic acids can be converted directly to acyl fluorides using BrF₃. However, the reaction with acyl chlorides is often more general and gives better yields.[14] t-Butyl esters also react with BrF₃ to produce acyl fluorides in reasonable yields.[14] These reactions are typically very fast, completing in seconds at 0 °C.[14]

Table 3: Conversion of Carboxylic Acid Derivatives to Acyl Fluorides with BrF₃

| Substrate | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |

| Various Carboxylic Acids | Corresponding Acyl Fluorides | - | Seconds | 0 | [14] |

| Various Acyl Chlorides | Corresponding Acyl Fluorides | Better than from acids | Seconds | 0 | [14] |

| Various t-Butyl Esters | Corresponding Acyl Fluorides | Reasonable | Seconds | 0 | [14] |

A general workflow for the synthesis of acyl fluorides from carboxylic acids using BrF₃ is outlined below.

Ethers

The reaction of ethers with BrF₃ is generally vigorous. Simple ethers are often cleaved and fluorinated.

Ketones

Ketones can be converted to gem-difluoroalkanes. A common strategy involves the conversion of the ketone to a 1,3-dithiolane (B1216140) or 1,3-dithiane, which then reacts with BrF₃ to give the desired gem-difluoro compound.[15][16]

Reactions with Nitrogen-Containing Functional Groups

Nitriles

This compound can convert nitriles to trifluoromethyl groups, particularly when a neighboring carboxylic acid moiety is present.[6] The reaction is thought to proceed via complexation of BrF₃ with the nitrogen and carbonyl oxygen atoms.[6]

Reactions with Sulfur-Containing Functional Groups

This compound shows interesting reactivity with sulfur-containing compounds, which often serve as "anchors" to direct the fluorination reaction.

Thioesters and Dithioesters

O-Substituted thioesters react with BrF₃ to form α,α-difluoro ethers. Dithioesters derived from carboxylic acids can be converted to trifluoromethyl groups under mild conditions (0°C, 2 minutes) with BrF₃.[14]

Dithianes and Dithiolanes

1,3-Dithianes and 1,3-dithiolanes, which can be readily prepared from aldehydes and ketones, react with BrF₃ to produce gem-difluoromethylene compounds.[15][16] This provides a valuable method for the conversion of a carbonyl group to a CF₂ group.

Table 4: Conversion of Dithianes to gem-Difluoromethyl Alkanes with BrF₃

| Substrate (2-Alkyl-1,3-dithiane) | Product (1,1-Difluoromethyl Alkane) | Yield (%) | Reference |

| Primary Alkyl Derivatives | RCHF₂ | 60-75 | [6][15] |

A proposed mechanistic pathway for this transformation is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. What happens when : Anisole is treated with `Br_(2)` in presence of `FeBr_(3)` or `CS_(2)` ? [allen.in]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102502503B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. How does anisole react with bromine in ethanoic acid class 12 chemistry CBSE [vedantu.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. researchgate.net [researchgate.net]

The Untamed Flame: A Technical Guide to the Reactions of Bromine Trifluoride with Water and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trifluoride (BrF₃) is a powerful and highly reactive interhalogen compound, valued in specialized chemical synthesis for its potent fluorinating capabilities. However, its extreme reactivity, particularly with protic solvents like water and alcohols, necessitates a thorough understanding of the reaction dynamics for safe and effective utilization. This technical guide provides an in-depth analysis of the reactions of this compound with water and various classes of alcohols. It consolidates available data on reaction products, explores mechanistic pathways, and outlines experimental considerations. Due to the hazardous nature of these reactions, this document emphasizes safety and handling protocols.

Introduction

This compound is a straw-colored, fuming liquid at room temperature and a potent fluorinating agent.[1] Its utility in organic and inorganic synthesis is significant, particularly in the preparation of fluorinated compounds.[2][3] However, its reactivity profile is marked by violent, often explosive, reactions with a wide range of materials, including water and organic compounds.[1][4] This guide aims to provide a detailed understanding of these hazardous, yet synthetically relevant, reactions.

Reaction with Water: A Violent Hydrolysis

The interaction of this compound with water is extremely vigorous and explosive, releasing significant thermal energy.[1][4] The reaction is complex, and the composition of the product mixture can vary.

Reaction Products

Multiple sources report a variety of products upon the hydrolysis of BrF₃. The reaction is highly exothermic and results in the formation of both hydrofluoric acid (HF) and various bromine-containing species.

One proposed reaction pathway suggests the formation of hydrofluoric acid and bromous acid:

BrF₃ + 2H₂O → 3HF + HBrO₂

Another source indicates that the reaction yields hydrofluoric acid, hydrobromic acid, and oxygen, highlighting the strong oxidizing nature of BrF₃:

BrF₃ + 2H₂O → 3HF + HBr + O₂[1]

In an alkaline medium, such as a sodium hydroxide (B78521) solution, the hydrolysis products are reported to be a mixture of bromide (Br⁻), hypobromite (B1234621) (BrO⁻), and bromate (B103136) (BrO₃⁻) ions, alongside fluoride (B91410) ions (F⁻).[5] A quantitative analysis of this reaction in 2.5% NaOH solution indicated that approximately 20-30% of the bromine forms bromide, 40-50% forms hypobromite, and the remaining 30% forms bromate.[5]

Table 1: Reported Products of this compound Hydrolysis

| Conditions | Reported Products | Reference |

| Neutral Water | Hydrofluoric acid (HF), Bromous acid (HBrO₂) | Not explicitly cited |

| Neutral Water | Hydrofluoric acid (HF), Hydrobromic acid (HBr), Oxygen (O₂) | [1] |

| Alkaline Solution (NaOH) | Fluoride (F⁻), Bromide (Br⁻), Hypobromite (BrO⁻), Bromate (BrO₃⁻) | [5] |

Reaction Mechanism

The hydrolysis of BrF₃ is believed to proceed through a rapid and complex series of steps. The initial contact likely involves the donation of a lone pair from the oxygen atom of water to the electrophilic bromine atom of BrF₃. This is followed by a cascade of elimination and substitution reactions, leading to the final products. The evolution of oxygen gas underscores the potent oxidizing power of BrF₃, which is capable of oxidizing water.

References

Bromine Trifluoride as an Ionizing Inorganic Solvent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that serves as a potent fluorinating agent and a unique ionizing inorganic solvent.[1] Its ability to autoionize, forming the difluorobromonium (BrF₂⁺) and tetrafluorobromate (BrF₄⁻) ions, allows it to function as a solvent system for a variety of inorganic reactions, particularly those involving the synthesis of complex fluorides. This guide provides a comprehensive overview of the properties, chemistry, and handling of this compound as a specialized solvent, with a focus on its application in research and development.

Physicochemical Properties

This compound is a straw-colored, pungent, and highly corrosive liquid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | BrF₃ | [1] |

| Molar Mass | 136.90 g/mol | [1] |

| Appearance | Straw-coloured liquid | [1] |

| Odor | Pungent, choking | [2] |

| Melting Point | 8.77 °C (47.79 °F) | [1] |

| Boiling Point | 125.72 °C (258.30 °F) | [1] |

| Density | 2.803 g/cm³ at 25 °C | [3] |

| Viscosity | ~0.4 cP at 25 °C | |

| Dipole Moment | 1.19 D | [1] |

| Specific Conductivity | 8 x 10⁻³ Ω⁻¹cm⁻¹ at 25 °C |

Table 2: Thermodynamic Properties of this compound

| Property | Value |

| Standard Enthalpy of Formation (liquid) | -300.8 kJ/mol |

| Standard Molar Entropy (liquid) | 178.2 J/(mol·K) |

| Heat Capacity (liquid) | 124.6 J/(mol·K) |

| Standard Enthalpy of Formation (gas) | -255.6 kJ/mol |

| Standard Molar Entropy (gas) | 292.5 J/(mol·K) |

| Heat Capacity (gas) | 66.6 J/(mol·K) |

The this compound Solvent System

Autoionization

Similar to water, liquid this compound undergoes autoionization, establishing an equilibrium that defines its acidic and basic species.[2]

2 BrF₃ ⇌ BrF₂⁺ + BrF₄⁻[1]

Caption: Autoionization of liquid BrF₃.

Acid-Base Chemistry

In the BrF₃ solvent system, a Lewis acid is a fluoride (B91410) ion (F⁻) acceptor, and a Lewis base is a fluoride ion donor.[2]

-

Acids: Substances that increase the concentration of the BrF₂⁺ cation. Examples include SbF₅ and AsF₅. SbF₅ + BrF₃ → [BrF₂⁺][SbF₆⁻][1]

-

Bases: Substances that increase the concentration of the BrF₄⁻ anion. Examples include alkali metal fluorides like KF. KF + BrF₃ → K⁺ + BrF₄⁻[1]

Neutralization reactions occur between acids and bases in liquid BrF₃, forming a salt and the solvent.

[BrF₂⁺][SbF₆⁻] + KBrF₄ → KSbF₆ + 2BrF₃

Caption: Neutralization in BrF₃ solvent.

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its high reactivity and toxicity. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, must be worn.[4] Materials compatible with BrF₃ include nickel, Monel, and Teflon.

Synthesis of this compound

This compound can be synthesized by the direct reaction of bromine with fluorine gas.[5]

Materials:

-

Bromine (Br₂)

-

Fluorine gas (F₂)

-

Copper or Monel reactor

-

Condenser

-

Collection vessel

Procedure:

-

Place liquid bromine in the reactor.

-

Slowly bubble fluorine gas through the liquid bromine at a controlled temperature, typically between 20-50 °C. The reaction is highly exothermic and requires careful temperature management.

-

The this compound formed is distilled from the reaction mixture and collected in a cooled vessel.

-

The crude BrF₃ can be further purified by fractional distillation.

General Procedure for Fluorination Reactions

This compound is a powerful fluorinating agent capable of converting metal oxides and halides to their corresponding fluorides.[2]

Caption: Workflow for fluorination.

Example: Synthesis of a Metal Hexafluorometallate This protocol is a general guideline and must be adapted for the specific reactants.

Materials:

-

Metal salt (e.g., AgF)

-

Lewis acid fluoride (e.g., SbF₅)

-

This compound (BrF₃)

-

Inert solvent (e.g., anhydrous HF or a perfluorinated hydrocarbon)

-

Reaction vessel made of a resistant material (e.g., Teflon or Monel)

Procedure:

-

In an inert atmosphere glovebox, dissolve the Lewis acid (e.g., SbF₅) in a minimal amount of BrF₃ in the reaction vessel.

-

In a separate vessel, dissolve the metal salt (e.g., AgF) in BrF₃.

-

Slowly add the metal salt solution to the Lewis acid solution with constant stirring. The reaction is often exothermic and may require cooling.

-

Allow the reaction to proceed for a specified time, which can range from hours to days, depending on the reactants.

-

The resulting complex fluoride salt may precipitate from the solution.

-

Isolate the product by filtration in an inert atmosphere.

-

Wash the product with a small amount of fresh BrF₃ or an inert solvent to remove any unreacted starting materials.

-

Dry the product under vacuum to remove residual solvent.

Conductometric Titration

Conductometric titrations can be used to follow neutralization reactions in liquid BrF₃. The principle is based on the change in the concentration of the charge-carrying ions (BrF₂⁺ and BrF₄⁻) and their differing ionic mobilities.[6]

Experimental Setup:

-

A conductivity cell made of a material resistant to BrF₃ (e.g., Teflon with platinum electrodes).

-

A burette made of a resistant material for the addition of the titrant.

-

A conductivity meter.

-

The entire setup should be enclosed in a dry, inert atmosphere.

Procedure:

-

Place the solution of the acid (e.g., [BrF₂⁺][SbF₆⁻] in BrF₃) in the conductivity cell.

-

Measure the initial conductivity of the solution.

-

Add the basic solution (e.g., KBrF₄ in BrF₃) dropwise from the burette.

-

After each addition, stir the solution and measure the conductivity.

-

Continue the titration well past the equivalence point.

-

Plot the conductivity as a function of the volume of titrant added. The equivalence point is determined from the intersection of the lines of the graph.

Vibrational Spectroscopy of Ions in this compound

The vibrational frequencies of the characteristic ions of the BrF₃ solvent system, BrF₂⁺ and BrF₄⁻, have been studied to understand their structure and bonding.

Table 3: Vibrational Frequencies of BrF₂⁺ and BrF₄⁻ Ions (cm⁻¹)

| Ion | Vibrational Mode | Frequency (cm⁻¹) | References |

| BrF₂⁺ | ν₁ (symmetric stretch) | 706 (Raman) | [7] |

| ν₂ (bending) | 366 | [7] | |

| ν₃ (asymmetric stretch) | 715 (IR) | [7] | |

| BrF₄⁻ | ν₁ (Ag, symmetric stretch) | 528 (Raman) | |

| ν₂ (B₁g, symmetric stretch) | 455 (Raman) | ||

| ν₃ (A₂u, out-of-plane deform) | 235 (IR) | ||

| ν₅ (B₂u, in-plane deform) | 280 (IR) | ||

| ν₇ (Eᵤ, asymmetric stretch) | 582 (IR) |

Safety and Handling

This compound is extremely hazardous and requires specialized handling procedures.

-

Toxicity: It is highly toxic upon inhalation and corrosive to all tissues. Contact with skin or eyes can cause severe burns.

-

Reactivity: It reacts explosively with water and organic compounds.[2] It is a powerful oxidizing agent and can ignite combustible materials on contact.

-

Handling: Always handle BrF₃ in a well-ventilated fume hood. Use compatible materials such as Monel, nickel, or Teflon for all equipment. Personal protective equipment, including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory.[4]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers made of compatible materials.[8]

-

Spills: In case of a spill, evacuate the area immediately. Small spills can be absorbed with dry sand or other non-combustible absorbent material. Do not use water.[9]

-

Disposal: Unused BrF₃ and waste materials should be handled by a specialized chemical waste disposal service.[10][11] Do not attempt to neutralize or dispose of it in a standard laboratory setting.

Conclusion

This compound is a valuable but challenging solvent for specialized applications in inorganic synthesis, particularly for the preparation of complex fluorides. Its unique properties as an ionizing solvent and a powerful fluorinating agent make it a useful tool for researchers in various fields. However, its extreme reactivity and toxicity necessitate stringent safety protocols and specialized handling equipment. A thorough understanding of its chemistry and hazards is essential for its safe and effective use in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. webqc.org [webqc.org]

- 4. nj.gov [nj.gov]

- 5. CN102502503B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. airgas.com [airgas.com]

- 10. fast-act.com [fast-act.com]

- 11. msdsdigital.com [msdsdigital.com]

Physical properties of Bromine trifluoride at different temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine trifluoride (BrF₃) is a highly reactive interhalogen compound that exists as a straw-colored, pungent, and fuming liquid at room temperature.[1][2][3] Its utility as a potent fluorinating agent, particularly in the processing and reprocessing of nuclear fuel to produce uranium hexafluoride, underscores its industrial significance.[2][4] The inherent reactivity and hazardous nature of BrF₃ necessitate a thorough understanding of its physical properties for safe handling and application in research and development. This guide provides a comprehensive overview of the key physical properties of this compound, with a focus on their variation with temperature.

Safety and Handling Precautions

This compound is extremely corrosive to tissues and reacts violently with water and organic compounds.[2][4][5] All experimental work with BrF₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and a lab coat, must be worn at all times. Materials of construction for experimental apparatus should be carefully selected; nickel, Monel, and stainless steel are generally resistant to attack by BrF₃.

Physical Properties of this compound

The physical properties of this compound are critical for its application in various chemical processes. The following tables summarize the key physical properties of BrF₃, including temperature-dependent data where available.

General Physical Properties

| Property | Value | Reference |

| Molecular Formula | BrF₃ | [6] |

| Molar Mass | 136.90 g/mol | [1][2] |

| Appearance | Colorless to yellow, fuming liquid | [1][3] |

| Odor | Pungent, irritating | [1][2] |

| Melting Point | 8.77 °C (281.92 K) | [2] |

| Boiling Point | 125.72 °C (398.87 K) | [2] |

Density of Liquid this compound

The density of liquid BrF₃ decreases with increasing temperature.

| Temperature (°C) | Temperature (K) | Density (g/cm³) | Reference |

| 20 | 293.15 | 2.81 | [1] |

| 25 | 298.15 | 2.803 | [7] |

Viscosity of Liquid this compound

The viscosity of liquid BrF₃ decreases as temperature increases. The following data has been converted from the original measurements in Fahrenheit.

| Temperature (°C) | Temperature (K) | Viscosity (cP) | | :--- | :--- | :--- | :--- | | 10.56 | 283.71 | 4.064 | | 11.11 | 284.26 | 4.005 | | 11.67 | 284.82 | 3.947 | | 12.22 | 285.37 | 3.890 | | 12.78 | 285.93 | 3.834 | | 13.33 | 286.48 | 3.779 | | 13.89 | 287.04 | 3.725 | | 14.44 | 287.59 | 3.672 | | 15.00 | 288.15 | 3.620 | | 15.56 | 288.71 | 3.569 | | 16.11 | 289.26 | 3.519 | | 16.67 | 290.82 | 3.470 | | 17.22 | 291.37 | 3.422 | | 17.78 | 291.93 | 3.375 | | 18.33 | 292.48 | 3.329 | | 18.89 | 293.04 | 3.284 | | 19.44 | 293.59 | 3.240 | | 20.00 | 294.15 | 3.197 | | 20.56 | 294.71 | 3.155 | | 21.11 | 295.26 | 3.114 | | 21.67 | 295.82 | 3.074 | | 22.22 | 296.37 | 3.035 | | 22.78 | 296.93 | 2.997 | | 23.33 | 297.48 | 2.960 | | 23.89 | 298.04 | 2.924 | | 24.44 | 298.59 | 2.889 |

Data converted from the CAMEO Chemicals database which provided measurements in Fahrenheit.

Vapor Pressure of this compound

The vapor pressure of BrF₃ increases significantly with temperature. The relationship between vapor pressure and temperature can be described by the Antoine equation. One study measured the vapor pressure over the range of 39 to 155 °C and derived the following equation:

log₁₀(P_mm) = 7.74853 - 1685.8 / (t + 220.57)

where P is the pressure in mmHg and t is the temperature in Celsius.[7]

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) |

| 21 | 294.15 | 8 |

| 36.7 | 309.85 | 17.67 |

| 49.1 | 322.25 | 31.46 |

| 57.0 | 330.15 | 47.25 |

| 66.2 | 339.35 | 74.07 |

| 76.4 | 349.55 | 117.80 |

| 84.9 | 358.05 | 170.05 |

| 91.8 | 364.95 | 225.05 |

| 101.7 | 374.85 | 330.15 |

| 111.8 | 384.95 | 475.93 |

| 122.0 | 395.15 | 671.68 |

| 126.8 | 400.0 | 787.57 |

| 131.9 | 405.05 | 923.3 |

| 137.3 | 410.45 | 1092.1 |

| 148.3 | 421.45 | 1507.0 |

| 154.8 | 427.95 | 1808.0 |

Heat Capacity of Liquid this compound

The heat capacity of liquid BrF₃ shows little variation over the temperature range provided in the available data.

| Temperature (°C) | Temperature (K) | Liquid Heat Capacity (J/g·K) | | :--- | :--- | :--- | :--- | | 11.11 - 30.00 | 284.26 - 303.15 | 0.920 |

Data converted from the CAMEO Chemicals database which provided a constant value of 0.220 Btu/lb-°F in this temperature range.[1]

Experimental Protocols

The high reactivity of this compound requires specialized equipment and procedures for the determination of its physical properties. The following are generalized protocols adapted for BrF₃, emphasizing necessary safety precautions.

Density Measurement (Pycnometer Method)

Objective: To determine the density of liquid this compound at various temperatures.

Apparatus:

-

A pycnometer made of a material resistant to BrF₃ (e.g., nickel or stainless steel) with a known volume.

-

A temperature-controlled bath.

-

An analytical balance.

-

A vacuum line for safe handling and transfer of BrF₃.

-

Appropriate PPE.

Procedure:

-

Preparation: The pycnometer must be scrupulously cleaned and dried. Its volume should be precisely calibrated using a reference substance of known density (e.g., deionized water, though extreme care must be taken to ensure no residual water remains before introducing BrF₃). The empty, dry pycnometer is weighed on an analytical balance.

-